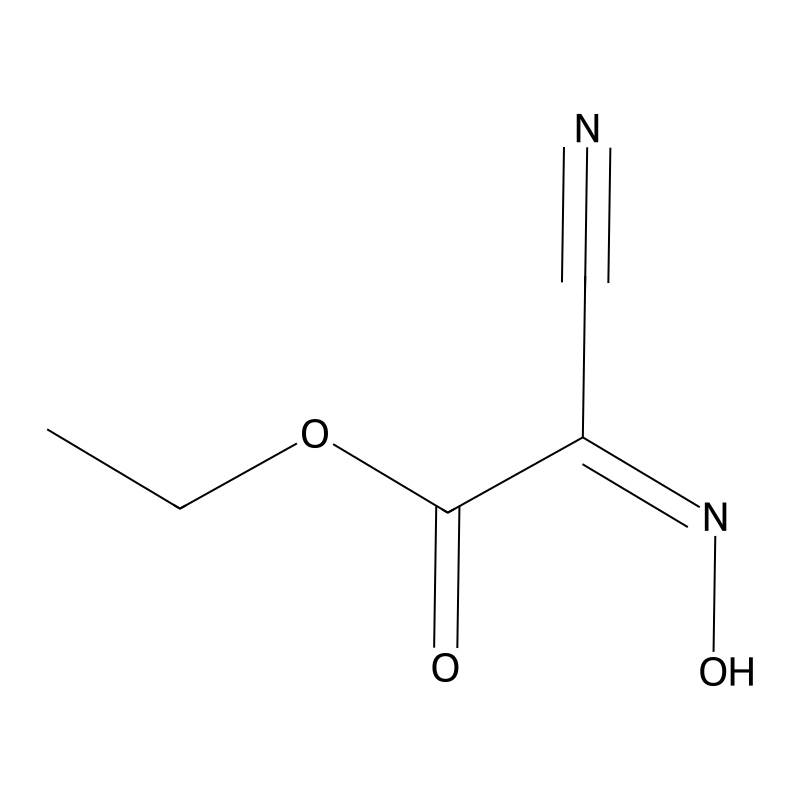

Ethyl 2-cyano-2-(hydroxyimino)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Alternative to established methods

This compound has been proposed as a replacement for commonly used coupling agents like benzotriazole and its derivatives []. These established methods, while effective, can have drawbacks such as high cost, potential for racemization (undesirable change in molecular structure), and formation of harmful byproducts.

Mechanism of action

Ethyl 2-cyano-2-(hydroxyimino)acetate is believed to function by activating the C-terminus (carboxyl end) of the incoming amino acid, facilitating its reaction with the N-terminus (amino group) of the growing peptide chain. This process is crucial for forming the essential amide bond that links amino acids in peptides [].

Research findings

Studies have shown that Ethyl 2-cyano-2-(hydroxyimino)acetate can be used effectively in carbodiimide-mediated peptide coupling reactions, achieving comparable yields to traditional methods [].

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly referred to as Oxyma, is an organic compound characterized by its oxime structure derived from ethyl cyanoacetate. It is a white solid that is soluble in various organic solvents such as dichloromethane and dimethylformamide. The compound is notable for its ability to act as a coupling additive in peptide synthesis, effectively suppressing side reactions like racemization due to its acidic properties (pKa 4.60) .

- Toxicity: Information on the specific toxicity of oxyma is limited. However, as with many organic compounds, it is advisable to handle it with care, wearing gloves and working in a well-ventilated fume hood.

- Flammability: Data on flammability is not readily available, but as an organic compound, oxyma may be flammable.

- Reactivity: Oxyma may react with strong acids or bases.

The primary method of synthesizing ethyl 2-cyano-2-(hydroxyimino)acetate involves the nitrosation of ethyl cyanoacetate using sodium nitrite and acetic acid. This reaction typically yields the compound in high purity (up to 87%) when conducted under controlled pH conditions .

In peptide synthesis, Oxyma acts as a coupling additive, enhancing the efficiency of carbodiimide-mediated reactions while minimizing the formation of undesired side products . The mechanism involves the formation of a reactive intermediate that facilitates the formation of peptide bonds.

Ethyl 2-cyano-2-(hydroxyimino)acetate has been shown to exhibit low toxicity and is primarily utilized in synthetic organic chemistry rather than for direct biological applications. Its role in peptide synthesis makes it indirectly relevant to biological activity, particularly in the development of pharmaceuticals and biotechnological applications involving peptides .

The synthesis of ethyl 2-cyano-2-(hydroxyimino)acetate can be summarized as follows:

- Starting Materials: Ethyl cyanoacetate and sodium nitrite.

- Reagents: Acetic acid is used to facilitate the reaction.

- Reaction Conditions: The reaction should be conducted at a buffered pH around 4.5 to prevent hydrolysis of the ester group.

- Purification: The product can be purified through recrystallization from solvents like ethanol or ethyl acetate .

Ethyl 2-cyano-2-(hydroxyimino)acetate is primarily used as an additive in peptide synthesis, particularly in conjunction with carbodiimides such as dicyclohexylcarbodiimide. Its advantages include:

- Minimized Racemization: It significantly reduces racemization during peptide bond formation.

- High Yield: The use of Oxyma can lead to high yields and purity in synthesized peptides.

- Versatility: It is applicable in both solution-phase and solid-phase peptide synthesis .

Studies have demonstrated that ethyl 2-cyano-2-(hydroxyimino)acetate effectively interacts with various coupling reagents, enhancing their efficiency while mitigating unwanted side reactions. For instance, it has been shown to improve yields in the coupling of protected amino acids to oligopeptides, achieving diastereomeric excesses greater than 99% .

Ethyl 2-cyano-2-(hydroxyimino)acetate shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Ethyl cyanoacetate | Precursor for Oxyma; used in various syntheses | Directly involved in Oxyma synthesis |

| 1-Hydroxybenzotriazole | Peptide coupling reagent; explosive risk | Higher explosion risk compared to Oxyma |

| 1-Hydroxy-7-azabenzotriazole | Peptide coupling reagent; explosive risk | Similar risks as above but with different reactivity |

| Fmoc-Oxyma | Acylation reagent; derivative of Oxyma | Specifically designed for Fmoc-protecting group transfers |

| COMU | Coupling reagent; water-soluble derivative | Safer alternative to benzotriazole derivatives |

Ethyl 2-cyano-2-(hydroxyimino)acetate stands out due to its lower toxicity and stability under various conditions, making it a preferred choice over more hazardous alternatives like benzotriazole derivatives .

Ethyl 2-cyano-2-(hydroxyimino)acetate (commonly referred to as Oxyma Pure) is synthesized via the nitrosation of ethyl cyanoacetate. This reaction involves the conversion of the α,β-unsaturated cyanoester into an oxime under controlled acidic conditions. The process typically employs sodium nitrite as the nitrosating agent in the presence of a mineral acid catalyst, such as phosphoric acid or hydrochloric acid.

Reaction Mechanism

The nitrosation proceeds through two competing pathways:

- Enol pathway: Ethyl cyanoacetate undergoes tautomerization to form an enol intermediate, which reacts with nitrous acid (HNO₂) to form the oxime.

- Enolate pathway: Deprotonation of ethyl cyanoacetate generates a carbanion (enolate), which reacts more rapidly with nitrous acid due to its enhanced nucleophilicity.

The dominance of the enolate pathway is influenced by pH, with enolate-mediated reactions prevailing under mildly acidic conditions (pH 1–3). At lower acidities, the enolate pathway becomes rate-limiting, while enol-mediated reactions dominate in highly acidic environments.

Optimization Strategies

Key parameters for maximizing yield include:

- Catalyst selection: Phosphoric acid (H₃PO₄) is preferred due to its ability to stabilize intermediates and prevent side reactions.

- Temperature control: Reactions are typically conducted at 20–40°C to balance reaction rate and selectivity.

- Molar ratios: Excess sodium nitrite (1.1–1.2 equivalents) ensures complete conversion of ethyl cyanoacetate.

Yields typically range from 69–76% under optimized conditions, with purification via column chromatography or recrystallization improving final purity.

Purification Techniques: Recrystallization and Chromatographic Methods

Purification is critical to achieve pharmaceutical-grade material.

Recrystallization

Ethanol or ethyl acetate are preferred solvents due to the compound’s solubility profile.

- Procedure: Crude product is dissolved in hot ethanol (0.5–1 mL/g), filtered to remove impurities, and cooled to 0–5°C.

- Yield: >95% recovery with purity >99% (HPLC).

Chromatographic Methods

Silica gel column chromatography is employed for trace impurity removal:

Comparative Purity Data

| Method | Purity | Yield | Source |

|---|---|---|---|

| Recrystallization (ethanol) | >99% | 95–98% | |

| Column chromatography | >99% | 80–90% |

Ethyl 2-cyano-2-(hydroxyimino)acetate exhibits pronounced acidity with a pKa value of 4.60 [2] , which is significantly lower than typical organic compounds and comparable to weak organic acids. This exceptional acidity arises from the combined electronic effects of two major electron-withdrawing groups: the cyano group (-CN) and the hydroxyimino moiety (=N-OH).

The cyano group serves as a powerful electron-withdrawing substituent through both inductive and resonance effects [4] [5] [6]. The electronegativity of the nitrogen atom in the triple bond creates a strong dipole, withdrawing electron density from the adjacent carbon center. This electron withdrawal is further enhanced by the linear geometry of the cyano group, which allows for efficient orbital overlap and charge delocalization [6]. The Hammett sigma constant for the cyano group indicates its substantial electron-withdrawing capability, ranking among the strongest such substituents in organic chemistry [7] [8].

The hydroxyimino functionality contributes additional acidity through its ability to stabilize the conjugate base formed upon deprotonation [9] [7]. The oxime group exists predominantly in the Z-configuration, where the hydroxyl group and the cyano-bearing carbon are positioned on the same side of the C=N double bond [10] [11]. This configuration allows for optimal electronic interaction between the electron-withdrawing groups.

Tautomeric equilibria play a crucial role in the compound's acid-base behavior. The molecule can exist in multiple tautomeric forms: the oxime form (predominant), the nitrone form (minor component), and the nitroso form (least stable) [9] [10] [11]. The oxime-nitrone tautomerism has been demonstrated to occur through a bimolecular mechanism rather than the previously accepted thermal 1,2-hydrogen shift [10]. The presence of electron-withdrawing groups stabilizes the nitrone tautomer relative to unsubstituted systems, though the oxime form remains thermodynamically favored [9].

Electronic stabilization of the deprotonated form occurs through resonance delocalization across the conjugated π-system [7] [10]. The anionic charge can be distributed between the oxygen atoms of both the ester carbonyl and the hydroxyimino group, with additional stabilization provided by the electron-deficient cyano carbon. This extensive charge delocalization accounts for the compound's ability to effectively neutralize basic carbodiimides in peptide coupling reactions [2] .

| Parameter | Value | Significance |

|---|---|---|

| pKa | 4.60 | Pronounced acidity enabling carbodiimide neutralization [2] |

| Predominant Form | Z-oxime | Optimal geometric arrangement for electronic effects [10] [11] |

| Tautomeric Ratio | Oxime >> Nitrone > Nitroso | Thermodynamic stability order [9] [10] |

| Electronic Effect | Strong EWG | Combined inductive and resonance withdrawal [4] [7] |

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of ethyl 2-cyano-2-(hydroxyimino)acetate reflect its amphiphilic nature, combining both polar functional groups and a moderately sized alkyl ester chain. The compound demonstrates excellent solubility in polar organic solvents, making it particularly suitable for synthetic applications in organic chemistry and peptide synthesis.

Polar aprotic solvents provide the most favorable solvation environment for the compound. In dimethylformamide (DMF), the compound shows excellent solubility [2] [12] [13], which is particularly important given that DMF is the most widely used solvent in automated peptide synthesis. The high dielectric constant and hydrogen-bond accepting ability of DMF effectively solvate both the polar oxime functionality and the cyano group. Dichloromethane (DCM) also provides good solubility [2] [12], making it suitable for solution-phase peptide coupling reactions. The moderately polar nature of DCM allows for dissolution while maintaining the compound's reactivity.

Acetonitrile (ACN) demonstrates acceptable solubility characteristics [12] [13] and has been reported as a suitable alternative to DMF in solid-phase peptide synthesis applications. The nitrile functionality of acetonitrile may provide specific solvation interactions with the cyano group of the compound through dipole-dipole interactions.

Polar protic solvents such as methanol readily dissolve the compound [14] [15] [16]. The hydrogen-bonding capability of methanol can interact with the hydroxyimino group, providing effective solvation. However, protic solvents may potentially interfere with peptide coupling reactions by competing for carbodiimide activation.

The compound shows limited solubility in nonpolar solvents. While benzene has been used as a reaction medium in specific synthetic procedures [17], the solubility is generally poor due to the highly polar nature of the cyano and oxime functional groups. This solubility pattern is consistent with the compound's polar surface area and hydrogen-bonding capacity.

Aqueous solubility is notably low [18] [19], which is typical for ester-containing compounds with significant hydrophobic character. However, water-soluble derivatives have been developed to address this limitation. Glyceroacetonide-oxyma and glycero-oxyma show significantly enhanced water solubility, with improvements of 2.1 and >5 times, respectively, compared to the parent compound in 0.2 M sodium bicarbonate solution at pH 8.3 [20].

| Solvent Category | Representative Solvents | Solubility | Applications |

|---|---|---|---|

| Polar Aprotic | DMF, DCM, ACN | Excellent to Good | Peptide synthesis, organic reactions [2] [12] [13] |

| Polar Protic | Methanol, Ethanol | Good | Recrystallization, purification [14] [15] |

| Nonpolar | Benzene, Hexane | Poor | Limited synthetic applications [17] |

| Aqueous | Water | Low | Requires derivatization for aqueous use [20] [18] |

Thermal Stability and Decomposition Pathways

Ethyl 2-cyano-2-(hydroxyimino)acetate demonstrates superior thermal stability compared to commonly used peptide coupling additives, particularly the benzotriazole derivatives HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) [2] [21]. This enhanced thermal stability represents a significant safety advantage, as the benzotriazole-based compounds are known to be explosive under certain conditions.

Temperature stability range extends up to approximately 80°C [2] [22], above which thermal decomposition may begin to occur. Under normal laboratory conditions and recommended storage temperatures (2-8°C) [14] [23] [24], the compound remains stable indefinitely. The compound shows markedly slower thermal decomposition when heated compared to benzotriazole derivatives [2], making it safer to handle and process in industrial applications.

Decomposition pathways have been investigated through computational and experimental studies. The primary thermal decomposition mechanism involves the formation of hydrogen cyanide (HCN) under specific reaction conditions, particularly when the compound is used in conjunction with carbodiimides such as diisopropylcarbodiimide (DIC) [25] [26] [27]. The decomposition follows a complex pathway involving:

- Initial adduct formation between the compound and the carbodiimide, creating an unstable intermediate complex [27]

- Cyclization reactions leading to five-membered ring products with concurrent HCN elimination [27]

- Alternative pathways that may generate six-membered ring products, though these are kinetically less favorable [27]

The rate-determining step in HCN formation has been identified as the initial cyclization step rather than the preceding adduct formation [27]. This mechanistic understanding provides insights for developing strategies to minimize HCN generation during synthetic applications.

Kinetic isotope effects and computational modeling have revealed that the decomposition is highly dependent on the oxime configuration (E vs Z), with different energy barriers for each stereoisomer [27]. The Z-configuration, which is the predominant form under normal conditions, shows different reactivity patterns compared to the E-isomer.

Storage considerations require maintaining the compound in a cool, dry environment away from strong acids and bases [18] [19]. The compound is incompatible with strong oxidizing agents and should be stored in tightly sealed containers to prevent moisture absorption, as the material is reported to be hygroscopic [16].

Safety implications of the thermal behavior indicate that while the compound is significantly safer than benzotriazole alternatives, proper ventilation and temperature control are essential when using the compound in conjunction with carbodiimides to minimize potential HCN exposure [25] [26].

| Thermal Parameter | Value/Description | Comparison to HOBt/HOAt |

|---|---|---|

| Decomposition Onset | >80°C | Significantly higher stability [2] [22] |

| Storage Temperature | 2-8°C optimal | Similar requirements [14] [23] |

| Explosive Risk | Non-explosive | Major safety advantage [2] [21] |

| HCN Formation | Possible with carbodiimides | Controllable through mechanism understanding [25] [27] |

| Thermal Processing | Safe up to 80°C | Enhanced industrial applicability [2] [22] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 18 of 20 companies with hazard statement code(s):;

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (61.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (27.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

56503-39-0